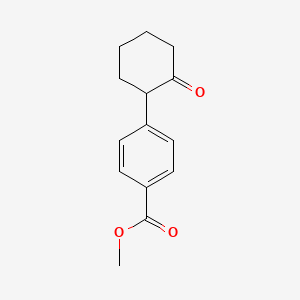
Methyl 4-(2-oxocyclohexyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester is an organic compound that features a cyclohexanone core with a carboxyphenyl group and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester typically involves the esterification of 4-carboxyphenylcyclohexanone. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester may involve large-scale esterification processes using similar catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Cyclohexanone and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features.
4-Phenylcyclohexanone: Contains a phenyl group attached to the cyclohexanone core.
Cyclohexanecarboxylic acid: Features a carboxylic acid group attached to the cyclohexane ring.
Uniqueness
OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester is unique due to the presence of both a carboxyphenyl group and a methyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
属性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
methyl 4-(2-oxocyclohexyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3 |
InChI 键 |
UNQDIYZZEWUNAK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

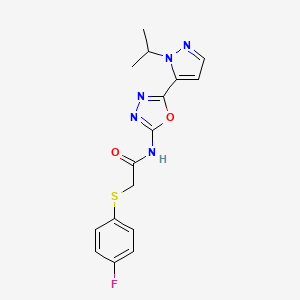

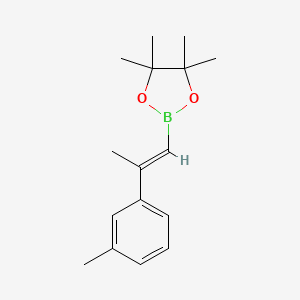
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
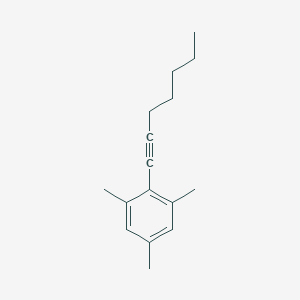
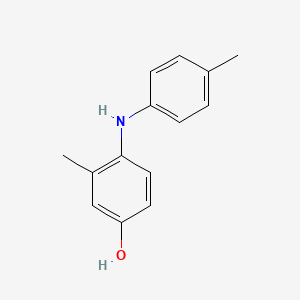
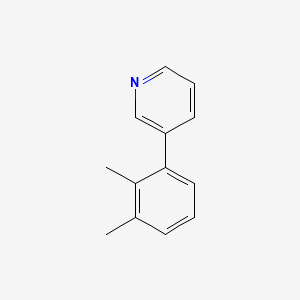
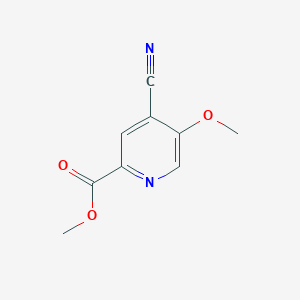
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
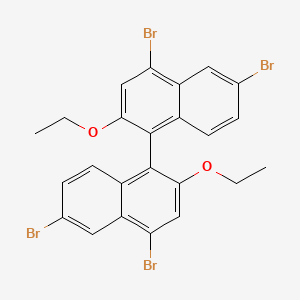
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
